molecular formula C20H25FN2O2 B6118355 2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Cat. No. B6118355
M. Wt: 344.4 g/mol
InChI Key: MSCYHVWPIXHPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, commonly known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPE is a selective antagonist of the α2-adrenergic receptor, which plays a crucial role in regulating the sympathetic nervous system.

Mechanism of Action

FPE functions as a selective antagonist of the α2-adrenergic receptor, which is involved in the regulation of sympathetic nervous system activity. By blocking the α2-adrenergic receptor, FPE increases the release of norepinephrine and other neurotransmitters, leading to a decrease in blood pressure and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FPE has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, increasing heart rate, and improving cognitive function. FPE has also been found to modulate the activity of various neurotransmitters, including norepinephrine, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPE in lab experiments is its high potency and selectivity for the α2-adrenergic receptor. However, one limitation is that FPE can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on FPE. One area of interest is the potential use of FPE for the treatment of hypertension and other cardiovascular diseases. Another area of research is the use of FPE as an anxiolytic and antidepressant agent. Additionally, FPE may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Synthesis Methods

FPE can be synthesized using a multi-step process that involves the reaction of 2-phenylethanol with 4-fluoroaniline, followed by the addition of piperidine and 4-bromomethylphenol. The resulting intermediate is then reduced using sodium borohydride to obtain FPE in high yield and purity.

Scientific Research Applications

FPE has shown promising results in preclinical studies for the treatment of various conditions, including hypertension, anxiety, and depression. FPE has been shown to reduce blood pressure in animal models of hypertension and has also been found to have anxiolytic and antidepressant effects in behavioral tests.

properties

IUPAC Name

2-[2-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c21-17-7-9-18(10-8-17)22-19-5-3-11-23(15-19)14-16-4-1-2-6-20(16)25-13-12-24/h1-2,4,6-10,19,22,24H,3,5,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCYHVWPIXHPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OCCO)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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